

Nafamostat mesylate dosing adjustment renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nafamostat Mesylate

CAS No.: 82956-11-4

Cat. No.: S536592

Get Quote

Dosing Guidelines for Extracorporeal Therapies

Clinical Setting	Recommended Dosage Range	Key Considerations & Evidence
Hemodialysis (HD) [1]	21.9 ± 6.82 mg/h (average in effective sessions). Initial dosing often 12.5, 25, or 37.5 mg/h .	Dosage should be individualized. Key factors for higher dose needs: higher dry body weight , higher hemoglobin . Key factors for lower dose needs: concurrent oral anticoagulant use, older age [1].
Continuous Kidney Replacement Therapy (CKRT) [2]	5 - 30 mg/h (common range). 15.8 ± 8.8 mg/h (mean in observational study).	No clear dose-response relationship with filter life was found within the 5-30 mg/h range. The optimal dose to prevent clotting without increasing bleeding risk remains under investigation [2].
Extracorporeal Membrane Oxygenation (ECMO) [3]	Starting dose of 15 mg/h , titrated to target aPTT.	Pharmacokinetic/Pharmacodynamic (PK/PD) models show that the drug concentration needed to achieve half of the maximum effect (IC50) differs between the systemic circulation and the ECMO circuit, highlighting the need for precise monitoring [3].

Experimental Protocols & Research Applications

For researchers investigating the novel, non-anticoagulant applications of **nafamostat mesylate**, such as its anti-fibrotic properties, the following experimental details are critical.

In Vitro Protocol on HK-2 Cells

This methodology is used to study the drug's direct effects on human proximal tubular epithelial cells.

- **Cell Line:** Human proximal tubular epithelial cells (HK-2) [4].
- **Cell Culture:** DMEM/F12 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C under 5% CO₂ [4].
- **Interventions:**
 - **GZMB Stimulation:** Stimulate HK-2 cells with 5 µg/mL Granzyme B (GZMB) in serum-free medium for 24 hours to induce injury and partial epithelial-mesenchymal transition (p-EMT) [4].
 - **TGF-β Stimulation:** Stimulate cells with 2.5 ng/mL Transforming Growth Factor-beta (TGF-β) in serum-free medium for 24 hours to model a pro-fibrotic environment [4].
 - **Nafamostat Treatment:** Co-incubate cells with either GZMB or TGF-β and 100 µM **nafamostat mesylate** for 24 hours to assess its protective effects [4].
- **Outcome Assessments:** Evaluate cell injury, inflammatory response, and p-EMT using immunofluorescence staining, Western blot, and qRT-PCR analysis [4].

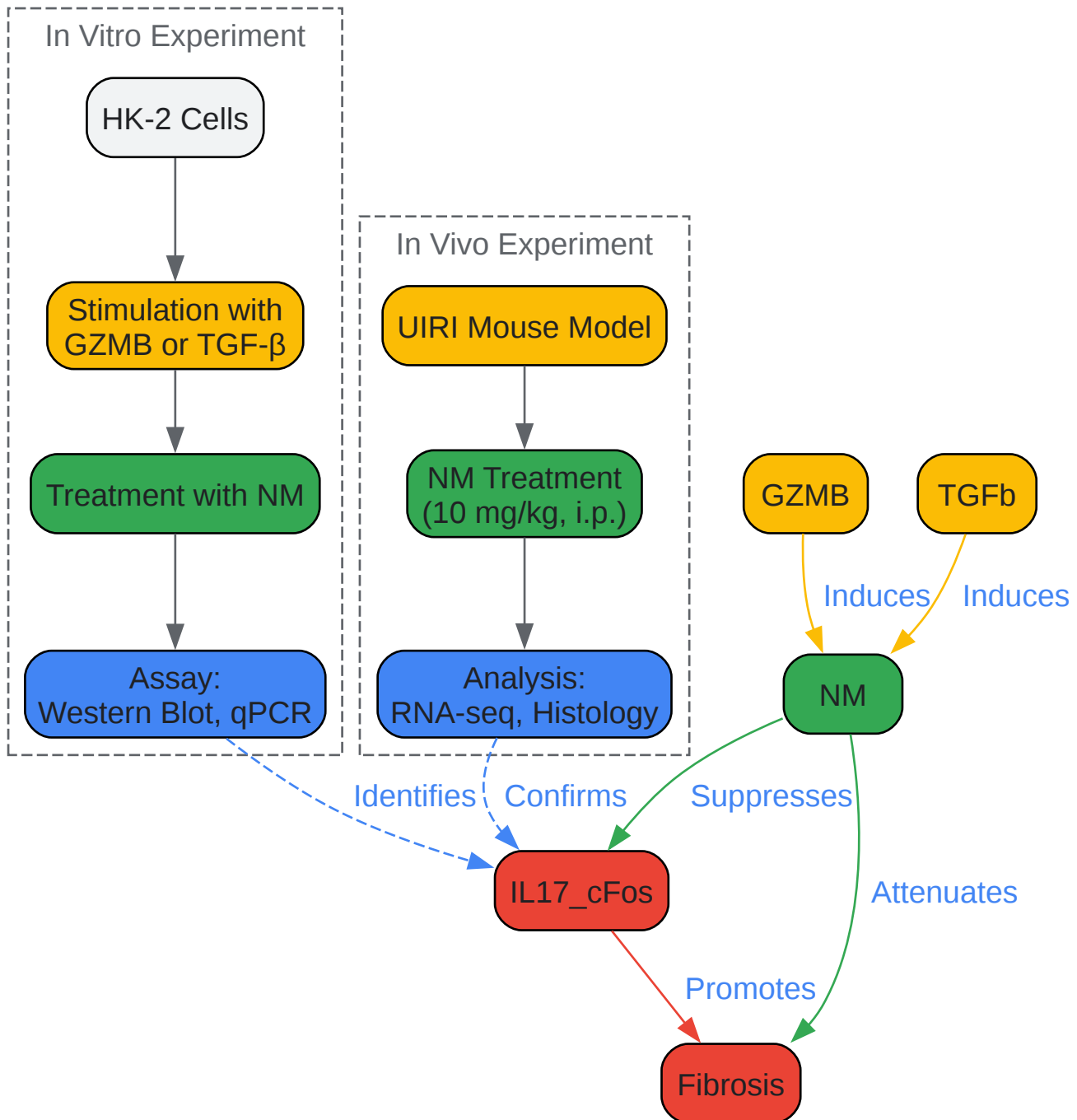
In Vivo Protocol in Murine Fibrosis Models

This protocol is used to validate the anti-fibrotic effects in a whole-organism context.

- **Animal Model:** Male C57BL/6J mice (8 weeks old) [4].
- **Disease Model:** Unilateral Ischemia-Reperfusion Injury (UIRI). Under anesthesia, clamp the left renal pedicle for 35 minutes, then release to restore blood flow [4].
- **Drug Administration:**
 - **Dose:** 10 mg/kg **nafamostat mesylate** [4].
 - **Vehicle:** Dissolve in saline [4].
 - **Route & Schedule:** Administer via intraperitoneal injection. Begin on day 4 after UIRI surgery and continue for 7 consecutive days [4].
- **Outcome Assessments:** On day 11, collect blood and kidney samples. Assess renal function (e.g., serum creatinine), histopathological changes, fibrotic deposition, apoptosis, and mitochondrial dysfunction [4].

Mechanism of Action & Signaling Pathways

The renal protective effect of **nafamostat mesylate** in experimental fibrosis is linked to the suppression of the IL-17/c-Fos signaling pathway, as identified through RNA sequencing analysis [4]. The following diagram illustrates this mechanism and the related experimental workflow.



[Click to download full resolution via product page](#)

Nafamostat's Anti-fibrotic Mechanism and Workflow

The diagram shows that in experimental models, profibrotic stimuli (GZMB/TGF- β) activate the IL-17/c-Fos signaling pathway, promoting renal fibrosis. **Nafamostat mesylate** (NM) treatment suppresses this pathway, thereby attenuating fibrosis, as confirmed through both in vitro and in vivo experiments [4].

Key Takeaways for Researchers

To summarize the available evidence:

- **For Clinical Anticoagulation:** Dosing is highly situational and depends on the type of extracorporeal therapy and individual patient factors. Its short half-life is a key advantage in patients with a high bleeding risk [1] [3] [2].
- **For Novel Drug Development:** Preclinical data reveals a promising, multi-faceted mechanism of action. **Nafamostat mesylate** not only acts as a serine protease inhibitor but also exerts direct anti-fibrotic effects by targeting the IL-17/c-Fos signaling pathway, offering a potential new therapeutic avenue for chronic kidney disease [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Development of a predictive model for nafamostat mesylate ... [pmc.ncbi.nlm.nih.gov]
2. of Dose during continuous kidney replacement... nafamostat mesylate [link.springer.com]
3. and pharmacodynamic analyses of Pharmacokinetic in... nafamostat [pmc.ncbi.nlm.nih.gov]
4. Frontiers | Nafamostat mesilate attenuates renal fibrosis by... [frontiersin.org]

To cite this document: Smolecule. [Nafamostat mesylate dosing adjustment renal impairment].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b536592#nafamostat-mesylate-dosing-adjustment-renal-impairment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com